2,5-Difluoropyrimidin-4-amine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Medicinal chemists pursuing CXCR4 antagonist or kinase inhibitor programs require the precise 2,5-difluoro substitution pattern for predictable SNAr reactivity and target engagement; generic aminopyrimidines fail to deliver required selectivity. 2,5-Difluoropyrimidin-4-amine (CAS 123038-79-9) addresses this gap: • Enables subnanomolar CXCR4 antagonism validated in Matrigel invasion, cAMP, and in vivo micrometastasis models • Supports regioselective synthesis of 4,6-disubstituted-2,5-difluoropyrimidine libraries via sequential SNAr • Serves as hinge-binding pharmacophore scaffold across TRK, EGFR, and Pim kinase inhibitor programs

Molecular Formula C4H3F2N3
Molecular Weight 131.08 g/mol
CAS No. 123038-79-9
Cat. No. B044265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoropyrimidin-4-amine
CAS123038-79-9
Synonyms4-Pyrimidinamine, 2,5-difluoro- (9CI)
Molecular FormulaC4H3F2N3
Molecular Weight131.08 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)F)N)F
InChIInChI=1S/C4H3F2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
InChIKeyOAOWWZQWVKORML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1150 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoropyrimidin-4-amine: Fluorinated Building Block


2,5-Difluoropyrimidin-4-amine (CAS 123038-79-9; molecular formula C4H3F2N3; molecular weight 131.08 g/mol) is a specialized fluorinated heterocyclic amine building block . It serves as a key synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research, particularly for the construction of polysubstituted pyrimidine systems via sequential nucleophilic aromatic substitution (SNAr) reactions [1]. As a 4-aminopyrimidine derivative bearing two fluorine atoms at the 2- and 5-positions, it provides a versatile platform for further functionalization and is distinct from regioisomeric fluorinated pyrimidine analogs in both reactivity and downstream applications.

2,5-Difluoropyrimidin-4-amine: Why Regioisomers Are Not Interchangeable


Fluorinated aminopyrimidines cannot be simply interchanged due to fundamentally distinct regioselective reactivity profiles and biological target engagement patterns. The specific positioning of fluorine atoms (2,5- vs. 2,4- vs. 4,6-substitution) dictates nucleophilic aromatic substitution site preference, downstream functionalization routes, and ultimate pharmacophore geometry . In tetrafluoropyrimidine-based syntheses, 4,6-disubstituted-2,5-difluoropyrimidine systems are accessed regioselectively and in good yield, whereas alternative substitution patterns yield different product mixtures or require distinct reaction sequences [1]. For CXCR4 antagonist development, dipyrimidine amines incorporating the 2,5-difluoropyrimidin-4-amine motif demonstrate subnanomolar potency and high specificity, while structurally related pyrimidine analogs lacking this exact substitution pattern show different activity profiles . Substituting a different fluorinated pyrimidine regioisomer would fundamentally alter both synthetic outcomes and biological activity.

2,5-Difluoropyrimidin-4-amine: Differentiation Evidence


Regioselective 4,6-Disubstitution via SNAr Chemistry

In tetrafluoropyrimidine-based syntheses, nucleophilic substitution using amine nucleophiles followed by oxygen/nitrogen-centered nucleophiles regioselectively yields 4,6-disubstituted-2,5-difluoropyrimidine systems in good yield [1]. The 2,5-difluoro substitution pattern directs SNAr chemistry toward the 4- and 6-positions, enabling predictable, controlled sequential functionalization. In contrast, alternative substitution patterns (e.g., 2,4-difluoro) exhibit different regioselectivity profiles, leading to different product mixtures or requiring altered synthetic sequences.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Subnanomolar CXCR4 Antagonism Using Dipyrimidine Amines

Dipyrimidine amines incorporating the 2,5-difluoropyrimidin-4-amine motif as a key structural component exhibit subnanomolar potency in competitive CXCR4 binding assays. The lead compound 26 (508MCl), derived from the N,N-(1,4-phenylenebis(methylene)) bis(2,5-difluoropyrimidin-4-amine) series, demonstrates subnanomolar potency across three in vitro assays: competitive binding, Matrigel invasion, and Gαi cAMP modulation signaling . This compound shows higher CXCR4 binding potential and specificity than the previously published CXCR4 antagonist 5 (WZ811).

CXCR4 Antagonism Cancer Metastasis GPCR Pharmacology

In Vivo Efficacy in Metastasis and Inflammation Models

The lead dipyrimidine amine compound 26, derived from the 2,5-difluoropyrimidin-4-amine scaffold, displays promising in vivo effects by interfering with CXCR4 function in three distinct mouse models: paw inflammation, Matrigel plug angiogenesis, and uveal melanoma micrometastasis . This demonstrates that the 2,5-difluoropyrimidin-4-amine motif confers pharmacological properties that translate from in vitro potency to in vivo efficacy. The parent compound 2,5-difluoropyrimidin-4-amine is the essential monomeric building block for this dimeric pharmacophore.

In Vivo Pharmacology Metastasis Angiogenesis

Kinase Inhibitor Hinge-Binding Scaffold

2,5-Difluoropyrimidin-4-amine is disclosed as a synthetic intermediate and core scaffold in multiple kinase inhibitor patent families, including those targeting TRK, EGFR, and Pim kinases [1][2][3]. The 2-aminopyrimidine motif, when fluorinated at the 5-position, provides a distinct electronic environment that modulates hinge-binding interactions with kinase ATP-binding pockets. While 2-aminopyrimidine is a promiscuous hinge-binding motif accommodated by many human kinases, fluorination at specific positions (including the 5-position) is employed to tune selectivity and potency [4].

Kinase Inhibition Oncology Patent Landscape

Electronic Modulation by C5 Fluorine Substitution

Density functional theory (DFT) studies on substituted pyrimidines demonstrate that fluorine substitution patterns significantly modulate frontier orbital energies (EHOMO, ELUMO) and the HOMO-LUMO energy gap (ΔE), which govern reactivity and intermolecular interactions [1]. The 5-position fluorine in 2,5-difluoropyrimidin-4-amine contributes electron density to the conjugated system to a greater extent than chlorine, affecting nucleophilic aromatic substitution regioselectivity [2]. The specific 2,5-substitution pattern produces electronic properties distinct from 2,4-difluoro and 4,6-difluoro regioisomers.

Computational Chemistry DFT Electronic Structure

2,5-Difluoropyrimidin-4-amine: Research Application Scenarios


CXCR4 Antagonist Discovery for Metastasis & Inflammation

Procure 2,5-difluoropyrimidin-4-amine for the synthesis of N,N'-(1,4-phenylenebis(methylene)) bis(2,5-difluoropyrimidin-4-amine) and related dipyrimidine amine CXCR4 antagonists. This scaffold has demonstrated subnanomolar potency in competitive CXCR4 binding, Matrigel invasion, and cAMP modulation assays, with validated in vivo efficacy in paw inflammation, Matrigel plug angiogenesis, and uveal melanoma micrometastasis mouse models . The 2,5-difluoro substitution pattern is essential to this pharmacophore's activity profile; alternative regioisomers would not yield the same binding potential and specificity.

Kinase Inhibitor Lead Optimization with Tunable Selectivity

2,5-Difluoropyrimidin-4-amine serves as a core synthetic intermediate for kinase inhibitor programs targeting TRK, EGFR, Pim kinases, and other kinase families. The 2-aminopyrimidine motif provides a hinge-binding pharmacophore, while the 5-fluoro substituent modulates electronic properties and contributes to kinase selectivity optimization . Procurement supports medicinal chemistry efforts where fluorine substitution at the 5-position is required to achieve target selectivity profiles distinct from non-fluorinated or differently fluorinated aminopyrimidines.

Sequential SNAr for Predictable Pyrimidine Functionalization

Use 2,5-difluoropyrimidin-4-amine or its tetrafluoropyrimidine-derived precursors for the regioselective synthesis of 4,6-disubstituted-2,5-difluoropyrimidine systems via sequential nucleophilic aromatic substitution. The 2,5-difluoro pattern directs substitution to the 4- and 6-positions, enabling predictable, controlled functionalization in good yield . This application is particularly relevant for medicinal chemistry groups building diverse pyrimidine-focused libraries and requiring predictable synthetic outcomes with minimal byproduct formation.

Thymidylate Synthase Inhibition in Antitumor Development

2,5-Difluoropyrimidin-4-amine has been studied for its potential to inhibit thymidylate synthase, an enzyme essential for DNA synthesis, thereby preventing cancer cell growth and proliferation . This compound serves as a starting point for developing antitumor agents targeting nucleotide biosynthesis pathways. The 2,5-difluoro substitution pattern contributes to enzyme inhibition activity; procurement enables exploration of this mechanism-of-action space.

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